1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2204912-99-0
VCID: VC3180763
InChI: InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-8-2-1-3-9-13)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H
SMILES: C1CCN(CC1)S(=O)(=O)CC2CCNCC2.Cl
Molecular Formula: C11H23ClN2O2S
Molecular Weight: 282.83 g/mol

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride

CAS No.: 2204912-99-0

Cat. No.: VC3180763

Molecular Formula: C11H23ClN2O2S

Molecular Weight: 282.83 g/mol

* For research use only. Not for human or veterinary use.

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride - 2204912-99-0

Specification

CAS No. 2204912-99-0
Molecular Formula C11H23ClN2O2S
Molecular Weight 282.83 g/mol
IUPAC Name 1-(piperidin-4-ylmethylsulfonyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-8-2-1-3-9-13)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H
Standard InChI Key AFLCUKAEVIENGJ-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)CC2CCNCC2.Cl
Canonical SMILES C1CCN(CC1)S(=O)(=O)CC2CCNCC2.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride features a distinctive structure consisting of two piperidine rings connected by a sulfonyl group, with a methyl linker between one piperidine ring and the sulfonyl moiety. This arrangement creates a molecule with interesting spatial and electronic properties that may influence its reactivity and biological activity. The hydrochloride salt formation enhances water solubility compared to its free base form, which is a common modification for pharmaceutical applications.

Physical Properties

Based on analysis of similar sulfonyl-linked piperidine compounds, 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride would likely present as a white crystalline solid with significant solubility in polar solvents such as water, methanol, and dimethyl sulfoxide. The hydrochloride salt formation typically increases water solubility while decreasing lipophilicity compared to the free base form.

The compound would be expected to have a melting point in the range of 180-220°C, though this would need experimental verification. As with related compounds, it would likely exhibit hygroscopic properties, requiring appropriate storage conditions to maintain stability and purity.

Spectroscopic Characteristics

Spectroscopic data for 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride would include characteristic signals in NMR spectroscopy. For comparison, related piperidine compounds show distinctive proton NMR signals for the piperidine rings and connecting groups. The sulfonyl group typically exhibits characteristic absorption bands in infrared spectroscopy at approximately 1300-1150 cm⁻¹, corresponding to asymmetric and symmetric S=O stretching vibrations.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride would likely involve reaction sequences similar to those used for related sulfonyl-linked piperidine derivatives. A potential synthetic strategy might involve:

  • Protection of the nitrogen in 4-(hydroxymethyl)piperidine using a suitable protecting group such as tert-butoxycarbonyl (Boc)

  • Conversion of the hydroxyl group to a suitable leaving group

  • Reaction with a sulfonyl chloride derivative to form the sulfonyl linkage

  • Coupling with the second piperidine ring

  • Deprotection followed by hydrochloride salt formation

For comparison, the synthesis of structurally related compounds often employs protection-deprotection strategies. For example, the synthesis of N-tertbutyloxycarbonyl-4-piperidones involves the reaction of 4-piperidone hydrochloride with sodium acid carbonate and dimethyl dicarbonate butyl ester in aqueous acetone solution . This approach yields the protected intermediate with a molar yield of approximately 91-93%.

Analytical Characterization

Identification Methods

The identification and characterization of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride would typically employ multiple complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal for structural confirmation, with both ¹H and ¹³C NMR providing crucial information about the carbon-hydrogen framework and connectivity patterns.

Mass spectrometry would offer precise molecular weight determination and fragmentation patterns characteristic of the sulfonyl linkage and piperidine rings. For comparison, related compounds like 4-(Piperidine-1-sulfonyl)piperidine hydrochloride can be characterized using techniques such as InChI (InChI=1S/C10H20N2O2S.ClH/c13-15(14,10-4-6-11-7-5-10)12-8-2-1-3-9-12;/h10-11H,1-9H2;1H) and SMILES notation (C1CCN(CC1)S(=O)(=O)C2CCNCC2.Cl) .

Comparative Analysis with Related Compounds

Structural Relationships

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride belongs to a family of compounds containing sulfonyl-linked piperidine moieties. A comparative analysis with structurally related compounds provides context for understanding its potential properties and applications.

The table below provides a comparative analysis of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride with structurally related compounds:

CompoundKey Structural FeaturesMolecular WeightPotential Applications
1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochlorideTwo piperidine rings connected by sulfonyl group with methyl linker; HCl salt~282-283 g/mol (estimated)Medicinal chemistry research; building block for complex molecules
4-(Piperidine-1-sulfonyl)piperidine hydrochlorideDirect sulfonyl linkage between piperidine rings; HCl salt268.80 g/molChemical intermediates; potential pharmacological applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamideCyclopropylsulfonyl group attached to piperidine; isoxazole moiety327.4 g/molPharmacological research; potential biological activity modulation

Functional Distinctions

The methylene bridge in 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride introduces greater conformational flexibility compared to directly linked analogs such as 4-(Piperidine-1-sulfonyl)piperidine hydrochloride . This structural feature may significantly influence:

  • Receptor binding capabilities and specificity

  • Metabolic stability and pharmacokinetic properties

  • Crystallization behavior and physical properties

  • Chemical reactivity patterns

Chemical Reactivity and Transformations

Stability Considerations

The stability profile of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride would be important for both research and potential practical applications. The compound would likely demonstrate:

  • Good stability under neutral and mildly acidic conditions

  • Potential sensitivity to strongly basic conditions that could affect the sulfonyl linkage

  • Stability to oxidative conditions due to the already oxidized state of the sulfur atom

  • Hydrolytic stability in aqueous solutions

Future Research Perspectives

Knowledge Gaps

Several areas remain unexplored regarding 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride:

  • Comprehensive physical and chemical characterization data

  • Detailed spectroscopic profiles across multiple analytical platforms

  • Evaluation of biological activity and potential therapeutic applications

  • Structure-activity relationships in comparison with structural analogs

  • Optimal synthetic routes for large-scale production

Research Opportunities

Future research directions for 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride might include:

  • Development of improved synthetic methodologies with higher yields and fewer steps

  • Investigation of biological activities across diverse screening platforms

  • Exploration of structural modifications to enhance specific properties

  • Computational studies to predict physicochemical properties and potential biological interactions

  • Development of analytical methods specifically optimized for this compound and its derivatives

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